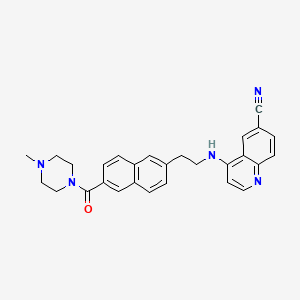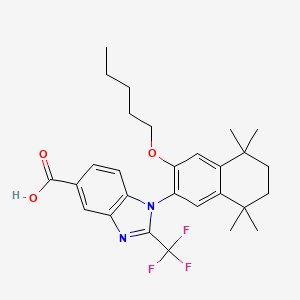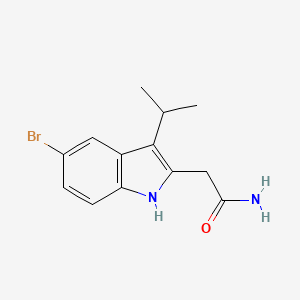
Hdac10-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HDAC10-IN-1 is a potent and highly selective inhibitor of histone deacetylase 10 (HDAC10). Histone deacetylases are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression . This compound has shown significant potential in modulating autophagy in aggressive acute myeloid leukemia cells .
Preparation Methods
The synthesis of HDAC10-IN-1 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a piperidine-4-acrylhydroxamate intermediate, which is then coupled with other reagents to form the final product . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
HDAC10-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
HDAC10-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of HDAC10 in various chemical processes.
Mechanism of Action
HDAC10-IN-1 exerts its effects by selectively inhibiting the activity of HDAC10. This inhibition leads to the accumulation of acetylated histones, resulting in chromatin relaxation and increased gene expression . The molecular targets of this compound include the active site of HDAC10, where it binds and prevents the deacetylation of histone proteins . This inhibition disrupts various cellular processes, including cell cycle progression, apoptosis, and autophagy .
Comparison with Similar Compounds
HDAC10-IN-1 is unique compared to other HDAC inhibitors due to its high selectivity for HDAC10. Similar compounds include:
Vorinostat: A broad-spectrum HDAC inhibitor with less selectivity for HDAC10.
Romidepsin: Another HDAC inhibitor with activity against multiple HDAC isoforms.
Panobinostat: A pan-HDAC inhibitor with a broader range of targets compared to this compound. This compound’s uniqueness lies in its ability to selectively inhibit HDAC10, making it a valuable tool for studying the specific functions of this enzyme and developing targeted therapies.
Properties
Molecular Formula |
C18H23N3O2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(E)-N-hydroxy-3-[1-[(1-methylindol-3-yl)methyl]piperidin-4-yl]prop-2-enamide |
InChI |
InChI=1S/C18H23N3O2/c1-20-12-15(16-4-2-3-5-17(16)20)13-21-10-8-14(9-11-21)6-7-18(22)19-23/h2-7,12,14,23H,8-11,13H2,1H3,(H,19,22)/b7-6+ |
InChI Key |
SPYVWCZEYVBQGX-VOTSOKGWSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)CN3CCC(CC3)/C=C/C(=O)NO |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CN3CCC(CC3)C=CC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-[2-[[4-(4-Tert-butylphenyl)-6-(oxolan-2-ylmethylamino)-1,3,5-triazin-2-yl]amino]ethoxy]ethoxy]ethylazanium;chloride](/img/structure/B10861253.png)
![1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]-](/img/structure/B10861275.png)

![(2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid](/img/structure/B10861292.png)






